Cas no 4411-89-6 (2-phenyl-2-butenal)
2-phenyl-2-butenal structure
Product Name:2-phenyl-2-butenal
CAS No:4411-89-6
MF:C10H10O
MW:146.185802936554
MDL:MFCD00053158
CID:85029
PubChem ID:6429333
Update Time:2025-04-18
2-phenyl-2-butenal Chemical and Physical Properties
Names and Identifiers
-
- 2-phenyl-2-butenal
- (E)-2-phenylbut-2-enal
- 2-Phenylcrotonaldehyde
- FEMA No. 3224
- EINECS 259-476-5
- alpha -ethylidene benzene acetaldehyde
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (E)-
- MFCD00053158
- 2-Phenyl-Crotonaldehyde
- alpha -ethylidene-phenylacetaldehyde
- alpha-Ethylidenebenzeneacetaldehyde
- 2-Phenylbutenal
- SCHEMBL950633
- Benzeneacetaldehyde, alpha-ethylidene-, (E)-
- alpha -ethylidenbenzeneacetaldehyde
- 2-Phenyl-2-buten-1-al
- Phenylcrotonaldehyd
- FEMA 3224
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (.ALPHA.E)-
- NS00049278
- a-Ethylidenebenzeneacetaldehyde, 9CI
- 55088-52-3
- Crotonaldehyde, 2-phenyl-
- (2E)-2-phenylbut-2-enal
- 54075-09-1
- Benzeneacetaldehyde, alpha-ethylidene-, (alphaE)-
- FEMA No. 3224, E-
- AKOS025396900
- CHEBI:89904
- EINECS 224-567-0
- 2-Phenyl-2-butenal,(E)+(Z)
- alpha-Phenylcrotonaldehyde
- alpha-Ethylidene-Benzeneacetaldehyde
- (E)-2-Phenylcrotonaldehyde
- N8EMO6YRV9
- E8991Q8HSC
- 4411-89-6
- UNII-E8991Q8HSC
- a-Ethylidene-Benzeneacetaldehyde
- 2-Phenylacetaldehyde, alpha -ethylidene
- (2e)-2-phenyl-2-butenal
- 2-Butenal, 2-phenyl
- 2-phenylbut-2-enal
- UNII-N8EMO6YRV9
- 2-Phenyl-2-butenal, (2E)-
- 2-Phenyl-2-butenal, (E)+(Z)
- Q27162088
- DYAOGZLLMZQVHY-MBXJOHMKSA-N
-
- MDL: MFCD00053158
- Inchi: 1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
- InChI Key: DYAOGZLLMZQVHY-MBXJOHMKSA-N
- SMILES: O=C/C(=C/C)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 146.07300
- Monoisotopic Mass: 146.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Colorless liquid, with a musty \ floral \ honey sweet \ cocoa \ black tea like aroma
- Density: 1.034 g/mL at 25 °C(lit.)
- Boiling Point: 177 °C15 mm Hg(lit.)
- Flash Point: 222 °F
- Refractive Index: n20/D 1.561(lit.)
- Water Partition Coefficient: Soluble in oil and ethanol. Insoluble in water.
- PSA: 17.07000
- LogP: 2.28880
- Solubility: Uncertain
- Sensitiveness: Air Sensitive
- FEMA: 3224 | 2-PHENYL-2-BUTENAL
2-phenyl-2-butenal Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-phenyl-2-butenal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FE896-5g |
2-phenyl-2-butenal |
4411-89-6 | 97%(mixtureofcisandtrans) | 5g |
461CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FE896-25g |
2-phenyl-2-butenal |
4411-89-6 | 97%(mixtureofcisandtrans) | 25g |
1369CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FE896-1g |
2-phenyl-2-butenal |
4411-89-6 | 97%(mixtureofcisandtrans) | 1g |
187CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W322400-SAMPLE |
2-phenyl-2-butenal |
4411-89-6 | ≥97%, FG | 1175.2 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W322400-100G |
2-phenyl-2-butenal |
4411-89-6 | ≥97%, FG | 100G |
4113.2 | 2021-05-17 | |
| abcr | AB109416-5 g |
2-Phenyl-2-butenal, (E)+(Z), 97%; . |
4411-89-6 | 97% | 5g |
€68.50 | 2023-04-05 | |
| abcr | AB109416-25 g |
2-Phenyl-2-butenal, (E)+(Z), 97%; . |
4411-89-6 | 97% | 25g |
€155.00 | 2023-04-05 | |
| TRC | P229385-1g |
2-Phenyl-2-butenal |
4411-89-6 | 1g |
$64.00 | 2023-05-17 | ||
| TRC | P229385-5g |
2-Phenyl-2-butenal |
4411-89-6 | 5g |
$155.00 | 2023-05-17 | ||
| TRC | P229385-10g |
2-Phenyl-2-butenal |
4411-89-6 | 10g |
$253.00 | 2023-05-17 |
2-phenyl-2-butenal Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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